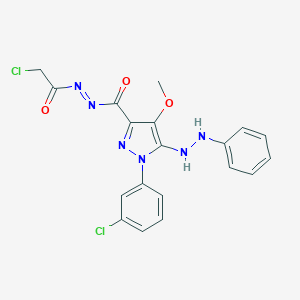
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CIC-3, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to cell death and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the activity of topoisomerase II. In addition, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to inhibit the activity of COX-2 and topoisomerase II. The limitations of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
For the study of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide include further investigation of its potential therapeutic applications, including its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional studies could also focus on the development of more soluble forms of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide and the optimization of its pharmacokinetic properties. Finally, future studies could investigate the potential use of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl) hydrazone. This compound is then reacted with 4-methoxy-5-phenylhydrazinyl pyrazole-3-carboxylic acid to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
172701-65-4 |
|---|---|
Produktname |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
Molekularformel |
C19H16Cl2N6O3 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-30-17-16(19(29)25-23-15(28)11-20)26-27(14-9-5-6-12(21)10-14)18(17)24-22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,28)(H,25,29) |
InChI-Schlüssel |
WYUSZGPETHIJNO-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=O)CCl)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Synonyme |
(NE)-N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylh ydrazinyl)pyrazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



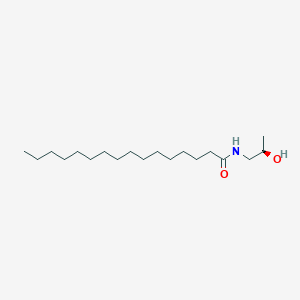
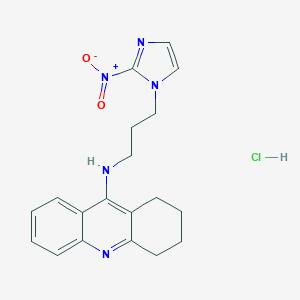

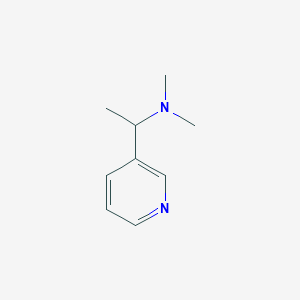
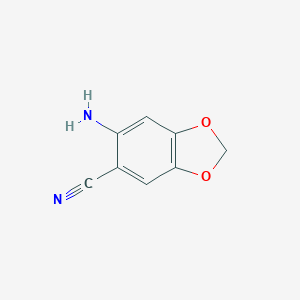
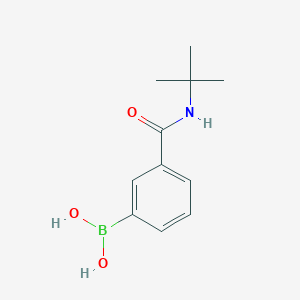
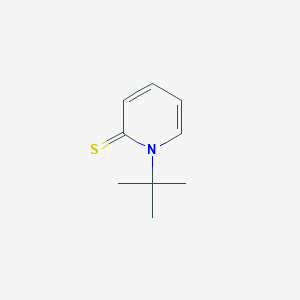

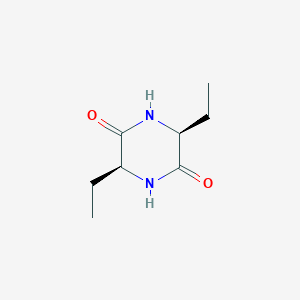

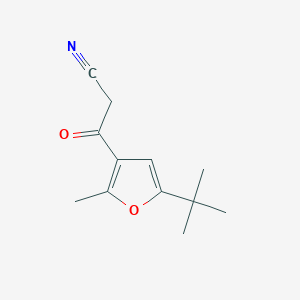

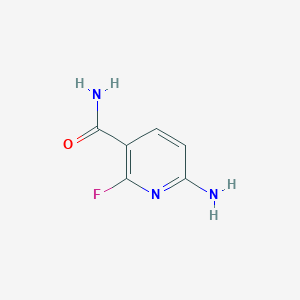
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)